Cas no 1448134-04-0 (5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide)

5-Chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-carboxamide core linked to a substituted indole moiety. Its structural complexity, combining a chloro-substituted thiophene and a hydroxyethyl-indole group, suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of both hydrogen-bond donor (hydroxy) and acceptor (carboxamide) groups may enhance binding affinity in target interactions. The chloro and methyl substituents contribute to stability and lipophilicity, potentially improving pharmacokinetic properties. This compound’s modular structure allows for further derivatization, making it valuable for research in drug discovery and development.
5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide structure
1448134-04-0 structure
商品名:5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide
CAS番号:1448134-04-0
MF:C16H15ClN2O2S
メガワット:334.820501565933
CID:5939699
PubChem ID:71788657

5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide
    • 5-CHLORO-N-[2-HYDROXY-2-(1-METHYLINDOL-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE
    • F6200-3040
    • AKOS024538166
    • 1448134-04-0
    • 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
    • 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide
    • インチ: 1S/C16H15ClN2O2S/c1-19-9-11(10-4-2-3-5-12(10)19)13(20)8-18-16(21)14-6-7-15(17)22-14/h2-7,9,13,20H,8H2,1H3,(H,18,21)
    • InChIKey: PADFHDCFUPXADZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(NCC(C2=CN(C)C3C=CC=CC2=3)O)=O)S1

計算された属性

  • せいみつぶんしりょう: 334.0542766g/mol
  • どういたいしつりょう: 334.0542766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 82.5Ų

5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6200-3040-3mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
3mg
$63.0 2023-09-09
Life Chemicals
F6200-3040-25mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
25mg
$109.0 2023-09-09
Life Chemicals
F6200-3040-40mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
40mg
$140.0 2023-09-09
Life Chemicals
F6200-3040-30mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
30mg
$119.0 2023-09-09
Life Chemicals
F6200-3040-4mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
4mg
$66.0 2023-09-09
Life Chemicals
F6200-3040-5mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
5mg
$69.0 2023-09-09
Life Chemicals
F6200-3040-10mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
10mg
$79.0 2023-09-09
Life Chemicals
F6200-3040-10μmol
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6200-3040-1mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
1mg
$54.0 2023-09-09
Life Chemicals
F6200-3040-75mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
1448134-04-0
75mg
$208.0 2023-09-09

5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide 関連文献

5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamideに関する追加情報

5-Chloro-N-(2-Hydroxy-2-(1-Methyl-1H-lndol-3-Yl)Ethyl)Thiophene-2-Carboxamide: A Comprehensive Overview

The compound 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide, with the CAS number 1448134-04-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring, an indole moiety, and a carboxamide group, making it a promising candidate for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of antitumor agents and antimicrobial agents. The presence of the thiophene ring, a heterocyclic aromatic compound, contributes to its stability and reactivity, while the indole moiety enhances its ability to interact with biological targets such as enzymes and receptors.

One of the most notable aspects of this compound is its synthesis methodology. Researchers have employed a variety of techniques, including Suzuki coupling and Stille coupling, to efficiently construct the molecule. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product, which is crucial for its biological activity.

In terms of pharmacological properties, this compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its ability to inhibit key enzymes involved in cell proliferation makes it a potential candidate for targeted therapy. Additionally, preliminary studies suggest that it may exhibit antibacterial properties, particularly against Gram-positive bacteria.

The structural versatility of this compound also makes it an attractive candidate for use in nanotechnology and materials science. Its ability to form self-assembled monolayers and its high thermal stability make it suitable for applications in organic electronics and sensors.

Furthermore, recent advancements in computational chemistry have enabled researchers to predict the electronic properties of this compound with unprecedented accuracy. These studies have revealed that the molecule exhibits a high degree of conjugation, which enhances its electronic conductivity and makes it a promising material for use in organic semiconductors.

In conclusion, 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is a multifaceted compound with a wide range of potential applications. Its unique structure, combined with its promising biological and electronic properties, positions it as a key player in both medicinal chemistry and materials science. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in various fields of science and technology.

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